4-Cyano-3-fluorophenyl 4-heptylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-cyano-3-fluorophenyl) 4-heptylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FNO2/c1-2-3-4-5-6-7-16-8-10-17(11-9-16)21(24)25-19-13-12-18(15-23)20(22)14-19/h8-14H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJTUQNRKEMWBHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801213159 | |

| Record name | Benzoic acid, 4-heptyl-, 4-cyano-3-fluorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801213159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86776-54-7 | |

| Record name | Benzoic acid, 4-heptyl-, 4-cyano-3-fluorophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86776-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-heptyl-, 4-cyano-3-fluorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801213159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-heptyl-, 4-cyano-3-fluorophenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.477 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4-Cyano-3-fluorophenyl 4-heptylbenzoate

Introduction: The Strategic Design of a High-Performance Nematic Liquid Crystal

In the landscape of advanced materials, liquid crystals stand out for their remarkable ability to bridge the gap between the ordered solid state and the disordered liquid state. This unique characteristic is harnessed in a myriad of electro-optical devices, most notably liquid crystal displays (LCDs). The performance of these devices is intrinsically linked to the molecular architecture of the liquid crystal compounds employed. This guide provides a comprehensive technical overview of 4-Cyano-3-fluorophenyl 4-heptylbenzoate, a calamitic (rod-shaped) liquid crystal designed for high-performance applications.

The molecular structure of this compound is a testament to the principles of targeted molecular engineering. It comprises a rigid core, a flexible alkyl chain, and polar functional groups, each contributing to its distinct physicochemical properties. The central biphenyl benzoate core provides the necessary structural anisotropy for the formation of liquid crystalline phases. The terminal heptyl chain influences the melting point and the stability of the mesophases. Crucially, the presence of a cyano (-C≡N) group and a lateral fluorine (-F) atom are strategic additions that significantly modulate the dielectric and optical properties of the material. The lateral fluorine atom, in particular, is known to influence properties such as dielectric anisotropy, viscosity, and mesophase morphology.[1][2][3] This guide will delve into the synthesis, mesomorphic behavior, and key physicochemical parameters of this compound, providing researchers and drug development professionals with a thorough understanding of its characteristics and potential applications.

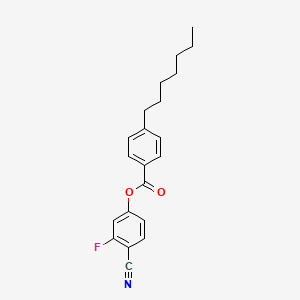

Caption: Molecular structure of this compound.

Synthesis and Purification

The synthesis of this compound typically follows a multi-step esterification process. A common synthetic route involves the reaction of 4-heptylbenzoyl chloride with 4-cyano-3-fluorophenol in the presence of a base, such as pyridine or triethylamine, to catalyze the reaction and neutralize the hydrochloric acid byproduct.

Exemplary Synthesis Protocol:

-

Preparation of 4-heptylbenzoyl chloride: 4-heptylbenzoic acid is refluxed with an excess of thionyl chloride (SOCl₂) until the evolution of HCl and SO₂ gases ceases. The excess thionyl chloride is then removed by distillation under reduced pressure to yield the crude 4-heptylbenzoyl chloride.

-

Esterification: The 4-heptylbenzoyl chloride is dissolved in a dry, inert solvent like dichloromethane or toluene. To this solution, an equimolar amount of 4-cyano-3-fluorophenol is added, followed by the slow addition of a slight excess of pyridine at 0°C. The reaction mixture is then stirred at room temperature overnight.

-

Work-up and Purification: The reaction mixture is washed sequentially with dilute hydrochloric acid, water, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent such as ethanol or a hexane/ethyl acetate mixture to yield the final product.

The purity of the synthesized compound is critical for its physicochemical properties and is typically assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and elemental analysis.

Caption: General workflow for the synthesis of this compound.

Physicochemical Properties

The combination of the heptyl chain, cyano group, and fluorine atom in this compound results in a unique set of physicochemical properties that are highly desirable for liquid crystal applications.

Mesomorphic Properties

The mesomorphic behavior of a liquid crystal is characterized by its phase transitions at specific temperatures. For the homologous series of 4-cyano-3-fluorophenyl 4-alkylbenzoates, the length of the alkyl chain plays a significant role in determining the type and stability of the liquid crystalline phases. While specific transition temperatures for the heptyl derivative are not widely published, data from its shorter-chain homologues, the butyl and pentyl derivatives, provide valuable insights.[4][5][6] The butyl and pentyl analogues exhibit a nematic phase.[4][5][6] It is expected that this compound also exhibits a nematic phase over a specific temperature range.

| Property | 4-Cyano-3-fluorophenyl 4-butylbenzoate[4][5] | 4-Cyano-3-fluorophenyl 4-pentylbenzoate[6] | This compound |

| Molecular Formula | C₁₈H₁₆FNO₂ | C₁₉H₁₈FNO₂ | C₂₁H₂₂FNO₂ |

| Molar Mass ( g/mol ) | 297.32 | 311.35 | 339.41 |

| Mesophase | Nematic | Nematic | Nematic (expected) |

| Clearing Point (°C) | 6.4 | 24.0 | Data not readily available |

Dielectric Anisotropy

One of the most critical parameters for a nematic liquid crystal is its dielectric anisotropy (Δε), which is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the molecular long axis. A large positive Δε is essential for low-voltage switching in twisted nematic (TN) and other field-effect LCDs. The strong dipole moment of the cyano group aligned with the molecular long axis, combined with the lateral fluorine atom that enhances the net dipole moment, results in a very high positive dielectric anisotropy. For this compound, a remarkable dielectric anisotropy of about 50 has been reported in the nematic phase.[5] This exceptionally large value allows for the possibility of achieving very low threshold voltages in display applications.[5]

Optical Properties

Experimental Characterization

A comprehensive understanding of the physicochemical properties of this compound requires a suite of analytical techniques. The methodologies described for its shorter-chain homologues serve as a blueprint for its characterization.[4][5][6]

Differential Scanning Calorimetry (DSC)

DSC is the primary technique for determining the phase transition temperatures and associated enthalpy changes. A small, hermetically sealed sample is subjected to a controlled temperature program (heating and cooling cycles), and the heat flow to or from the sample is measured as a function of temperature.

Protocol:

-

A small amount of the sample (typically 1-5 mg) is weighed and sealed in an aluminum pan.

-

The pan is placed in the DSC furnace alongside an empty reference pan.

-

The sample is heated and cooled at a constant rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Phase transitions appear as peaks (endothermic for melting and clearing, exothermic for crystallization and phase formation on cooling) in the DSC thermogram. The peak onset temperature is taken as the transition temperature, and the peak area corresponds to the enthalpy of the transition.

Polarized Optical Microscopy (POM)

POM is used to identify the type of liquid crystal phase by observing the characteristic optical textures that arise from the interaction of polarized light with the anisotropic material.

Protocol:

-

A small amount of the sample is placed between a glass slide and a coverslip.

-

The sample is heated on a hot stage to its isotropic phase and then cooled slowly into the liquid crystalline phase(s).

-

The sample is observed through a polarizing microscope with crossed polarizers.

-

The textures observed upon cooling (e.g., Schlieren, marbled for nematic) are compared with known textures to identify the mesophase.

Caption: Standard workflow for the physicochemical characterization of a liquid crystal.

Dielectric Spectroscopy

Dielectric spectroscopy is employed to measure the dielectric permittivity of the material as a function of frequency and temperature. This allows for the determination of the dielectric anisotropy.

Protocol:

-

The liquid crystal sample is introduced into a liquid crystal cell consisting of two parallel glass plates with transparent conductive coatings (e.g., ITO). The cell gap is typically in the range of 5-20 µm.

-

The cell is placed in a temperature-controlled holder.

-

To measure ε∥, a sufficiently high magnetic or electric field is applied to align the director parallel to the probing electric field.

-

To measure ε⊥, the director is aligned perpendicular to the probing electric field. This can be achieved by using a surface alignment layer (e.g., rubbed polyimide) on the inner surfaces of the cell.

-

The capacitance of the cell is measured at a specific frequency (typically 1 kHz) as a function of temperature, and the dielectric permittivity is calculated.

Conclusion and Future Outlook

This compound is a highly engineered liquid crystal with a molecular design that imparts a very large positive dielectric anisotropy. This key property makes it a promising candidate for inclusion in nematic mixtures for low-voltage display applications. While a complete set of its physicochemical data is not yet widely available in the public domain, the well-documented properties of its shorter-chain homologues, combined with the known effects of its functional groups, provide a strong foundation for understanding its behavior. Further research to fully characterize its birefringence, viscoelastic properties, and performance in device prototypes will be crucial in realizing its full potential in next-generation electro-optical technologies.

References

- Hird, M. (2007). Fluorinated liquid crystals–properties and applications. Chemical Society Reviews, 36(12), 2070-2095.

-

Scribd. (n.d.). Fluorinated Liquid Crystals Review. Retrieved from [Link]

-

Royal Society of Chemistry. (2007). Fluorinated liquid crystals – properties and applications. Chemical Society Reviews. Retrieved from [Link]

- Tschierske, C. (2012). Fluorinated liquid crystals: design of soft nanostructures and increased complexity of self-assembly by perfluorinated segments. Topics in Current Chemistry, 318, 1-108.

-

Royal Society of Chemistry. (2007). Fluorinated liquid crystals – properties and applications. RSC Publishing. Retrieved from [Link]

- Massalska-Arodź, M., et al. (2009). Molecular Dynamics of 4-Cyano-3-Fluorophenyl 4-Butylbenzoate as Studied by Dielectric Relaxation Spectroscopy. Acta Physica Polonica A, 116(4), 531-536.

-

ResearchGate. (n.d.). Polymorphism and thermodynamic functions of liquid crystalline material 4-cyano-3-fluorophenyl 4-butylbenzoate. Retrieved from [Link]

-

PubChem. (n.d.). 4-Cyano-3-fluorophenyl 4-propylbenzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). Polymorphism and thermodynamic properties of 4-cyano-3-fluorophenyl 4-pentylbenzoate (5CFPB) liquid crystal. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 4-Cyano-3-fluorophenyl 4-heptylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical and physical properties, synthesis, applications, and safety considerations for 4-Cyano-3-fluorophenyl 4-heptylbenzoate, a key intermediate in the fields of materials science and organic synthesis.

Section 1: Chemical Identity and Identifiers

This compound is an organic compound characterized by a fluorinated cyanophenyl group ester-linked to a heptylbenzoate moiety. This unique structure imparts properties that are valuable in the synthesis of liquid crystals and other advanced materials.

| Identifier | Value | Source |

| CAS Number | 86776-54-7 | [1][2] |

| IUPAC Name | This compound | Inferred from related compounds |

| Synonym | 4-Heptylbenzoic acid-(4-cyano-3-fluorphenylester) | [1] |

| Chemical Formula | C₂₁H₂₂FNO₂ | [1] |

| Molecular Weight | 339.41 g/mol | [1] |

| Canonical SMILES | CCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C#N)F | Inferred from propyl analogue[3] |

Section 2: Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for its handling, application, and the design of synthetic routes. While specific experimental data for this exact compound is limited, the properties of closely related analogues provide valuable insights.

| Property | Value | Notes |

| Physical State | Liquid | [1] |

| Purity | >95% | Typical purity from commercial suppliers.[1] |

| Melting Point | Not available | The ethyl and propyl analogues have melting points of 77-81°C and 71°C, respectively.[4][5] The longer heptyl chain in the present compound likely results in a lower melting point. |

| Solubility | Soluble in many organic solvents | Expected based on its molecular structure. |

Section 3: Synthesis and Characterization

The synthesis of this compound typically involves the esterification of 4-heptylbenzoic acid with 4-cyano-3-fluorophenol. This reaction is a standard method for forming aryl esters and can be achieved under various conditions.

Representative Synthesis Protocol

This protocol is based on general esterification procedures and the synthesis of similar compounds.

-

Preparation of 4-Heptylbenzoyl Chloride:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-heptylbenzoic acid in an excess of thionyl chloride (SOCl₂).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.

-

Remove the excess thionyl chloride under reduced pressure to obtain crude 4-heptylbenzoyl chloride, which can be used in the next step without further purification.

-

-

Esterification:

-

Dissolve 4-cyano-3-fluorophenol and a stoichiometric amount of a non-nucleophilic base, such as triethylamine or pyridine, in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a separate flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add the freshly prepared 4-heptylbenzoyl chloride to the cooled solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

-

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Characterization

The structure and purity of the synthesized compound can be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected to show characteristic signals for the aromatic protons, the methylene protons of the heptyl chain, and the terminal methyl group. The fluorine atom will cause splitting of the adjacent aromatic proton signals.

-

¹³C NMR: Will display distinct resonances for the carbonyl carbon, the nitrile carbon, the aromatic carbons (with C-F coupling), and the carbons of the heptyl chain.

-

¹⁹F NMR: A singlet is expected for the single fluorine atom.

-

-

Infrared (IR) Spectroscopy: Key absorption bands are anticipated for the nitrile (C≡N) stretch (around 2230 cm⁻¹), the ester carbonyl (C=O) stretch (around 1735 cm⁻¹), and C-F bond vibrations.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 339.41).

Section 4: Applications in Research and Development

The primary application of this compound and its analogues is in the formulation of liquid crystal displays (LCDs) .[6][7] The rod-like molecular shape, the presence of polar groups (cyano and fluoro), and the flexible alkyl chain are all features that promote the formation of nematic liquid crystal phases.[6]

Role in Liquid Crystal Mixtures

-

Nematic Phase Stabilization: The rigid core and polar end-groups of this molecule contribute to the intermolecular forces that lead to the parallel alignment of molecules characteristic of the nematic phase.[6]

-

Dielectric Anisotropy: The strong dipole moment of the cyano group results in a large positive dielectric anisotropy, which is essential for the switching of liquid crystals in an electric field.

-

Broadening Operating Temperature Range: It can be used as a component in eutectic mixtures of liquid crystals to extend the temperature range over which the nematic phase is stable.[6]

Potential in Other Areas

The unique combination of a fluorinated aromatic ring and a cyano group also makes this compound a valuable building block in medicinal chemistry and drug development . Fluorine substitution can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The cyano group can act as a key pharmacophore or be chemically transformed into other functional groups.

Logical Relationship Diagram for Liquid Crystal Application

Caption: Key molecular features and their contribution to liquid crystal applications.

Section 5: Safety and Handling

GHS Hazard Classification (based on 4-Cyano-3-fluorophenyl 4-propylbenzoate)

-

Pictograms:

-

Signal Word: Warning

-

Hazard Statements:

Precautionary Statements and Handling

-

Prevention:

-

Response:

-

IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

-

IF ON SKIN: Wash with plenty of soap and water.

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

-

PubChem. (4-Cyano-3-fluorophenyl) heptanoate. [Link]

-

PubChem. 4-Cyano-3-fluorophenyl 4-Propylbenzoate. [Link]

-

AbacipharmTech. this compound. [Link]

-

QY Liquid Crystal Co., Ltd. 4-CYANO-3-FLUOROPHENYL TRANS-4-PENTYLCYCLOHEXANECARBOXYLATE. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. 4-Cyano-3-fluorophenyl 4-Propylbenzoate | C17H14FNO2 | CID 590093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. labproinc.com [labproinc.com]

- 5. 4-エチル安息香酸4-シアノ-3-フルオロフェニル | 4-Cyano-3-fluorophenyl 4-Ethylbenzoate | 86776-50-3 | 東京化成工業株式会社 [tcichemicals.com]

- 6. dakenchem.com [dakenchem.com]

- 7. canaanchem.com [canaanchem.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide on the Molecular Structure and Conformation of 4-Cyano-3-fluorophenyl 4-heptylbenzoate

This guide provides a comprehensive technical overview of the molecular structure and conformational landscape of the liquid crystal compound, 4-Cyano-3-fluorophenyl 4-heptylbenzoate. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes experimental data from closely related structures with robust computational methodologies to elucidate the key structural features governing its physicochemical properties.

Introduction: The Significance of Fluorinated Cyano-ester Liquid Crystals

This compound belongs to a class of calamitic (rod-shaped) liquid crystals that are of significant interest in the development of advanced display technologies and other electro-optic applications. The molecule's design incorporates several key functional groups that dictate its liquid crystalline behavior:

-

A rigid aromatic core composed of two phenyl rings linked by an ester group. This core provides the necessary anisotropy for the formation of liquid crystal phases.

-

A terminal cyano (C≡N) group, which imparts a strong dipole moment, influencing the dielectric anisotropy and promoting specific intermolecular interactions, such as anti-parallel pairing.

-

A lateral fluorine (-F) substituent on one of the phenyl rings. The introduction of fluorine can significantly modify the molecule's melting point, viscosity, and dielectric properties.

-

A flexible heptyl (-C7H15) chain, which contributes to the overall molecular shape and influences the temperature range of the liquid crystalline phases.

Understanding the precise three-dimensional structure and the accessible conformations of this molecule is paramount for predicting and tuning its bulk properties. The interplay between the dihedral angles of the phenyl rings, the orientation of the ester linkage, and the conformation of the alkyl chain ultimately determines the mesophase behavior and performance characteristics of materials incorporating this compound.

Part 1: Molecular Structure Elucidation

The precise arrangement of atoms in this compound is critical to its function as a liquid crystal. While a definitive single-crystal X-ray diffraction study for this specific compound is not publicly available, we can construct a highly accurate model by combining experimental data from analogous structures with computational chemistry.

The Core Moiety: Insights from X-ray Crystallography of a Structural Analog

Valuable structural information can be gleaned from the X-ray crystal structure of 4-cyano-3-fluorophenyl 3-(4-hexoxy-3-methoxyphenyl)acrylate.[1] This compound shares the identical 4-cyano-3-fluorophenyl ester core. The crystallographic data from this analog provides experimentally validated bond lengths and angles for the core, which serve as a reliable foundation for a computational model of our target molecule.

The key structural features of the 4-cyano-3-fluorophenyl group are the planarity of the benzene ring and the specific bond lengths of the cyano and fluoro substituents. These experimental values provide a crucial benchmark for the accuracy of our computational model.

Computational Modeling: A Window into the Full Structure

To obtain a complete picture of the molecular geometry, we turn to computational methods. Density Functional Theory (DFT) is a powerful quantum mechanical modeling technique used to predict the electronic structure of molecules and, consequently, their geometries and energies.[2][3][4]

Protocol for DFT Geometry Optimization:

-

Initial Structure Generation: A 3D model of this compound is constructed using standard bond lengths and angles. The initial dihedral angles are set to arbitrary, non-planar values to avoid local minima during optimization.

-

Computational Method: Geometry optimization is performed using a DFT functional, such as B3LYP, which has been shown to provide accurate results for organic molecules.[2][4]

-

Basis Set Selection: A sufficiently large basis set, for example, 6-311++G(d,p), is employed to accurately describe the electronic distribution around the atoms, including polarization and diffuse functions.[2]

-

Convergence Criteria: The optimization is run until the forces on the atoms and the change in energy between successive steps fall below predefined convergence thresholds, ensuring a true energy minimum is reached.

The output of this calculation provides a set of optimized Cartesian coordinates for all atoms in the molecule, from which precise bond lengths, bond angles, and dihedral angles can be determined.

Table 1: Predicted Key Geometric Parameters of this compound (DFT B3LYP/6-311++G(d,p))

| Parameter | Value |

| Bond Lengths (Å) | |

| C(phenyl)-C(phenyl) (ester linkage) | ~1.49 |

| C=O (ester) | ~1.21 |

| C-O (ester) | ~1.36 |

| C≡N (cyano) | ~1.16 |

| C(phenyl)-F | ~1.35 |

| Bond Angles (°) | |

| O=C-O (ester) | ~123 |

| C(phenyl)-O-C(ester) | ~118 |

| C(phenyl)-C≡N | ~179 |

| Dihedral Angles (°) | |

| Phenyl(heptyl)-C-O-Phenyl(cyano) | ~175-180 |

| C(phenyl)-C(phenyl)-C(ester)-O | ~0 or ~180 |

Note: These are representative values and the precise figures will be dependent on the final optimized geometry.

Part 2: Conformational Analysis

While the optimized geometry represents the lowest energy state, at ambient and elevated temperatures (such as those where liquid crystalline phases exist), the molecule will explore a range of conformations. The flexibility of this compound arises primarily from rotation around several key single bonds.

Key Rotatable Bonds and Dihedral Angles

The overall shape of the molecule is dictated by three principal dihedral angles:

-

τ1: The dihedral angle between the two phenyl rings. This is a critical parameter that influences the linearity and rigidity of the molecular core.

-

τ2: The dihedral angle defining the orientation of the ester group relative to the adjacent phenyl ring.

-

τ3, τ4, ...: The dihedral angles within the flexible heptyl chain. These determine the extent and shape of the alkyl tail.

Figure 1: Key rotatable bonds defining the conformation of this compound.

Potential Energy Surface Scanning

To understand the energetic landscape of these rotations, a potential energy surface (PES) scan can be performed using DFT. This involves systematically rotating a specific dihedral angle in discrete steps and calculating the energy at each step, while allowing the rest of the molecule to relax.

Protocol for Dihedral Angle Scan:

-

Select Dihedral: Choose the dihedral angle of interest (e.g., τ1).

-

Define Scan Range: Set a range for the scan, typically from 0° to 360° in steps of 10-15°.

-

Constrained Optimization: At each step, perform a geometry optimization where the selected dihedral angle is held fixed, while all other degrees of freedom are allowed to relax.

-

Plot Energy Profile: The calculated energy at each step is plotted against the dihedral angle to visualize the rotational energy barrier.

For biphenyl-like molecules, the rotation between the two phenyl rings (τ1) is expected to have a relatively low energy barrier, with energy minima at non-planar conformations (typically around 30-45°) to alleviate steric hindrance between ortho-hydrogens.[3] The planar and perpendicular conformations represent energy maxima.

Experimental Verification via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for probing the conformation and dynamics of molecules in the liquid crystalline state.[5][6][7]

-

¹³C NMR: The chemical shifts of carbon atoms are sensitive to their local electronic environment, which is influenced by the molecular conformation. By analyzing the temperature dependence of ¹³C chemical shifts, changes in the average conformation can be inferred.[5]

-

²H NMR: Deuterium NMR of specifically deuterated analogues allows for the determination of quadrupolar splittings. These splittings are directly related to the orientational order parameters of different molecular segments, providing detailed information about the alignment and average conformation of the molecule within the liquid crystal director field.[8]

-

Proton-Detected Local Field (PDLF) NMR: 2D PDLF experiments can be used to measure ¹H-¹³C dipolar couplings, which are dependent on the internuclear distances and the orientation of the C-H bond vector relative to the magnetic field. This provides further constraints for determining the average molecular conformation.[7]

Figure 2: Workflow for the integrated experimental and computational analysis of molecular conformation.

Conclusion

The molecular structure and conformational flexibility of this compound are intricately linked to its liquid crystalline properties. Through a synergistic approach that combines insights from the X-ray crystallography of analogous compounds with the predictive power of Density Functional Theory, a detailed model of its geometry and energetic landscape can be constructed. Experimental verification using advanced NMR techniques in the liquid crystalline phase is crucial for validating and refining these computational models. A thorough understanding of these molecular-level features provides a rational basis for the design and synthesis of new liquid crystal materials with tailored properties for advanced applications.

References

-

Ren, Y. et al. (2011). Synthesis and Crystal Structure of 4-Cyano-3-fluorophenyl- 3-(4-hexoxy-3-methoxyphenyl)acrylic Acid Ester. Asian Journal of Chemistry, 23(4), 1439-1441. [Link]

-

Di Pietro, M. E., & G. Celebre. (2017). Nuclear magnetic resonance: a powerful tool to study liquid crystals. Liquid Crystals, 44(1), 1-15. [Link]

-

Mandle, R. J. (2024). Rapid conformational analysis of semi-flexible liquid crystals. Liquid Crystals, 1-8. [Link]

-

Al-Hujaj, O. A. et al. (2003). New theoretical studies on the dihedral angle and energy barriers of biphenyl. Journal of Molecular Structure: THEOCHEM, 639(1-3), 199-206. [Link]

-

Mandle, R. J. (2024). Rapid conformational analysis of semi-flexible liquid crystals. White Rose Research Online. [Link]

-

Dong, R. Y. (2012). NMR Spectroscopy in Liquid Crystalline and Ordered Phases. Encyclopedia of Analytical Chemistry. [Link]

-

Clark, S. J. et al. (2010). Conformational energy landscapes of liquid crystal molecules. Liquid Crystals, 22(4), 489-496. [Link]

-

Di Pietro, M. E. et al. (2014). Conformational Properties and Orientational Order of a de Vries Liquid Crystal Investigated through NMR Spectroscopy. Chemistry - A European Journal, 20(43), 14051-14059. [Link]

-

DFT Studies on the Effect of Dihedral Angle between Two Benzene Monomers in Biphenyl on Electron/Hole Coherence Strength and UV-Vis Absorption. ChemRxiv. [Link]

-

Alberti, D. et al. (2020). Comparative 2 H NMR and X-Ray Diffraction Investigation of a Bent-Core Liquid Crystal Showing a Nematic Phase. Molecules, 25(8), 1802. [Link]

-

Allen, M. P., & Wilson, M. R. (1989). Computer simulation of liquid crystals. Journal of computer-aided molecular design, 3(4), 335-353. [Link]

-

Li, B. X. et al. (2020). Liquid crystal phases with unusual structures and physical properties formed by acute-angle bent core molecules. Physical Review Research, 2(3), 033371. [Link]

Sources

Unveiling the Mesophasic Landscape: A Technical Guide to the Phase Behavior of 4-Cyano-3-fluorophenyl 4-heptylbenzoate and its Homologues

For Immediate Release

This technical guide, intended for researchers, scientists, and professionals in drug development and materials science, delves into the intricate phase behavior and transition temperatures of the liquid crystalline compound 4-Cyano-3-fluorophenyl 4-heptylbenzoate. While direct, comprehensive studies on this specific homologue are not extensively published, this paper will build upon the well-documented characteristics of its shorter-chain analogues, namely the 4-butylbenzoate (4CFPB) and 4-pentylbenzoate (5CFPB) derivatives. By examining these closely related compounds, we can infer and understand the expected mesophasic properties and the analytical techniques essential for their characterization.

Introduction: The Significance of Fluorinated Cyano-ester Liquid Crystals

Liquid crystals possessing a cyano-group exhibit a strong dipole moment, a crucial factor in their alignment under electric fields, making them invaluable in display technologies.[1] The introduction of a fluorine atom into the molecular core, as seen in the 4-Cyano-3-fluorophenyl 4-alkylbenzoate series, further modulates the material's dielectric anisotropy and viscosity, enhancing its performance characteristics.[2] The length of the terminal alkyl chain, in this case, a heptyl group, plays a significant role in determining the specific liquid crystalline phases (mesophases) exhibited and the temperatures at which these transitions occur. Generally, longer alkyl chains tend to stabilize lower-temperature and more ordered mesophases, such as smectic phases, in addition to the nematic phase.

The molecular structure of this compound is presented below.

Caption: Molecular Structure of this compound.

Phase Behavior and Transition Temperatures: Insights from Homologous Series

The phase behavior of liquid crystals is temperature-dependent, with distinct transitions between crystalline, liquid crystalline, and isotropic liquid phases. These transitions are characterized by specific temperatures, namely the melting point (Tfus) and the clearing point (Tc), and can be either enantiotropic (observed on both heating and cooling) or monotropic (observed only on cooling).

For the 4-cyano-3-fluorophenyl 4-alkylbenzoate series, studies on the butyl (4CFPB) and pentyl (5CFPB) analogues reveal a rich and complex polymorphism.[2][3]

The Case of 4-Cyano-3-fluorophenyl 4-butylbenzoate (4CFPB)

4CFPB is a well-studied example that exhibits a monotropic liquid crystalline system.[4] This means the nematic phase is only observed upon cooling from the isotropic liquid phase and is metastable with respect to the crystalline phase.

Table 1: Phase Transition Temperatures of 4-Cyano-3-fluorophenyl 4-butylbenzoate (4CFPB)

| Transition | Temperature (K) | Enthalpy (kJ/mol) | Notes |

| Crystal I → Isotropic | 288.43 | 22.22 | Fusion of the stable crystal phase.[3] |

| Isotropic → Nematic (on cooling) | 279.4 | -0.526 | Clearing point; monotropic transition.[3] |

| Nematic → Crystal II (on heating) | 233 | - | Spontaneous crystallization of a metastable crystal form.[4] |

| Glass Transition (Nematic) | ~210 | - | Vitrification of the supercooled nematic phase.[3] |

The phase transitions of 4CFPB can be visualized as follows:

Caption: Phase transition pathway for 4-Cyano-3-fluorophenyl 4-butylbenzoate (4CFPB).

The Case of 4-Cyano-3-fluorophenyl 4-pentylbenzoate (5CFPB)

The pentyl analogue, 5CFPB, also displays complex polymorphism with multiple crystalline forms and a nematic phase.[2]

Table 2: Phase Transition Temperatures of 4-Cyano-3-fluorophenyl 4-pentylbenzoate (5CFPB)

| Transition | Temperature (K) | Notes |

| Crystal I → Isotropic | 302.80 | Fusion of a stable crystal phase.[2] |

| Crystal III → Isotropic | 303.93 | Fusion of another stable crystal phase.[2] |

| Isotropic → Nematic (on cooling) | 297.15 | Clearing point.[2] |

| Glass Transition (Nematic) | ~208 | Vitrification of the supercooled nematic phase.[2] |

Expected Behavior of this compound

Based on the trends observed in the homologous series, we can anticipate the following for this compound:

-

Higher Clearing Point: The clearing point (Isotropic to Nematic transition) is expected to be higher than that of the butyl and pentyl analogues due to the increased molecular length and stronger anisotropic intermolecular interactions of the longer heptyl chain.

-

Presence of Smectic Phases: The longer heptyl chain increases the likelihood of observing more ordered smectic phases (e.g., Smectic A, Smectic C) below the nematic phase temperature range.

-

Complex Polymorphism: Similar to its shorter-chain counterparts, the heptyl derivative is likely to exhibit multiple crystalline polymorphs and potentially monotropic liquid crystalline behavior.

Experimental Characterization of Phase Behavior

The determination of phase transition temperatures and the identification of mesophases are primarily accomplished through two key analytical techniques: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. Phase transitions are observed as peaks (endothermic for melting, exothermic for crystallization) or shifts in the baseline (for glass transitions) in the DSC thermogram.

Experimental Protocol for DSC Analysis:

-

Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan.

-

Instrument Setup: The DSC instrument is calibrated using standard materials with known melting points and enthalpies (e.g., indium). A nitrogen purge is typically used to create an inert atmosphere.

-

Thermal Program:

-

Heating Scan: The sample is heated at a controlled rate (e.g., 10 °C/min) to a temperature well above its expected clearing point to ensure a fully isotropic state and to erase any previous thermal history.

-

Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a sub-ambient temperature to observe the formation of liquid crystalline and crystalline phases.

-

Second Heating Scan: A subsequent heating scan is performed to observe the transitions of the phases formed upon cooling.

-

-

Data Analysis: The onset temperature of a peak is typically taken as the transition temperature. The area under the peak is integrated to determine the enthalpy of the transition (ΔH).

Caption: Workflow for Differential Scanning Calorimetry (DSC) Analysis.

Polarized Optical Microscopy (POM)

POM is an essential technique for the qualitative identification of liquid crystalline phases.[5] Each mesophase exhibits a characteristic optical texture when viewed between crossed polarizers.

Experimental Protocol for POM Analysis:

-

Sample Preparation: A small amount of the sample is placed on a clean glass microscope slide and covered with a coverslip.

-

Heating and Cooling Stage: The slide is placed on a hot stage, which allows for precise temperature control.

-

Observation: The sample is observed through a polarizing microscope with the polarizers crossed.

-

Isotropic Phase: Appears completely dark (extinct) as it does not alter the polarization of light.

-

Nematic Phase: Typically exhibits a threaded or schlieren texture.

-

Smectic Phases: Show more ordered textures, such as focal conic or fan-like textures for Smectic A, and broken focal conic textures for Smectic C.

-

-

Correlation with DSC: The temperatures at which textural changes are observed are correlated with the transition temperatures identified by DSC.

Synthesis of 4-Cyano-3-fluorophenyl 4-alkylbenzoates

The synthesis of these compounds typically involves an esterification reaction between 4-alkylbenzoyl chloride and 4-cyano-3-fluorophenol.

General Synthetic Scheme:

-

Preparation of 4-alkylbenzoyl chloride: 4-alkylbenzoic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

-

Esterification: The resulting 4-alkylbenzoyl chloride is then reacted with 4-cyano-3-fluorophenol in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct.

Caption: General Synthesis Pathway for 4-Cyano-3-fluorophenyl 4-alkylbenzoates.

Conclusion and Future Perspectives

While specific experimental data for this compound remains to be fully documented in publicly accessible literature, a comprehensive understanding of its expected phase behavior can be constructed from the detailed studies of its shorter-chain homologues. The methodologies of Differential Scanning Calorimetry and Polarized Optical Microscopy are indispensable tools for the precise characterization of its transition temperatures and the identification of its liquid crystalline phases.

Future research should focus on the detailed experimental investigation of the 4-heptylbenzoate and longer-chain analogues to fully elucidate the structure-property relationships within this important class of liquid crystals. Such studies will not only contribute to the fundamental understanding of liquid crystal science but also pave the way for the design of novel materials with tailored properties for advanced applications.

References

- Massalska-Arodź, M., et al. (n.d.). Molecular Dynamics of 4-Cyano-3-Fluorophenyl 4-Butylbenzoate as Studied by Dielectric Relaxation Spectroscopy. Institute of Nuclear Physics, Polish Academy of Sciences.

- Request PDF. (n.d.). Polymorphism and thermodynamic properties of 4-cyano-3-fluorophenyl 4-pentylbenzoate (5CFPB) liquid crystal.

- Request PDF. (n.d.). Polymorphism and thermodynamic functions of liquid crystalline material 4-cyano-3-fluorophenyl 4-butylbenzoate.

-

PubChem. (n.d.). 4-Cyano-3-fluorophenyl 4-propylbenzoate. Retrieved from [Link].

-

PubChem. (n.d.). 4-Cyano-3-fluorophenyl 4-(4-ethylcyclohexyl)benzoate. Retrieved from [Link].

- Google Patents. (n.d.). Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.

- Google Patents. (n.d.). Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol.

-

MDPI. (n.d.). Synthesis and Characterization of Side-Chain Liquid-Crystalline Block Copolymers Containing Cyano-Terminated Phenyl Benzoate Moieties. Retrieved from [Link].

-

ResearchGate. (n.d.). A Novel Synthesis of (R)-4-Cyano-3-hydroxybutyric Acid Ethyl Ester. Retrieved from [Link].

-

PubMed Central. (n.d.). Aggregation-Induced Emission-Active Cyanostilbene-Based Liquid Crystals: Self-Assembly, Photophysical Property, and Multiresponsive Behavior. Retrieved from [Link].

-

ResearchGate. (n.d.). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Retrieved from [Link].

-

MDPI. (n.d.). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. Retrieved from [Link].

-

Mineralogical Society of America. (n.d.). GUIDE TO THIN SECTION MICROSCOPY. Retrieved from [Link].

-

OpenGeology. (n.d.). 5 Optical Mineralogy. Retrieved from [Link].

Sources

Introduction: The Significance of Solubility for a Liquid Crystalline Compound

An In-depth Technical Guide to the Solubility of 4-Cyano-3-fluorophenyl 4-heptylbenzoate in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of this compound, a liquid crystal material. It is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the solubility characteristics of this compound. This document moves beyond a simple listing of data to explain the underlying physicochemical principles and provide robust methodologies for solubility determination.

This compound is a complex organic molecule with liquid crystalline properties. Understanding its solubility in various organic solvents is critical for a range of applications, from purification and formulation to its use in display technologies and as a potential component in drug delivery systems. The solubility of a compound is not a singular data point but a thermodynamic equilibrium that is highly dependent on the molecular interactions between the solute and the solvent.[1] For liquid crystals, this behavior is further nuanced by the existence of different mesophases between the solid and isotropic liquid states.

Physicochemical Properties of this compound

A thorough understanding of the molecule's properties is the first step in predicting its solubility. The key characteristics are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | (4-cyano-3-fluorophenyl) 4-heptylbenzoate | [2] |

| CAS Number | 86776-54-7 | [2] |

| Molecular Formula | C21H22FNO2 | [2][3] |

| Molecular Weight | 339.41 g/mol | [2][3] |

| Melting Point | 26.85 °C | [2] |

| Appearance | Liquid (at room temperature, given the melting point) | [3] |

| Purity | Typically >95% | [3] |

The structure of this compound features a polar cyano (-C≡N) group and a fluorine atom, which introduce significant dipole moments. The long heptyl (-C7H15) chain, however, is nonpolar. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4] This means that solutes tend to dissolve in solvents with similar intermolecular forces. For this compound, the following interactions are key:

-

Dipole-Dipole Interactions: The strongly polar cyano group and the electronegative fluorine atom create a significant molecular dipole. Polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., alcohols) will interact favorably with these parts of the molecule.

-

Van der Waals Forces: The long, nonpolar heptyl chain and the phenyl rings will primarily interact through London dispersion forces. These forces are more significant in nonpolar solvents like hexane, toluene, and other hydrocarbons.[4]

-

Hydrogen Bonding: While the molecule itself does not have strong hydrogen bond donors, the oxygen atoms of the ester group and the nitrogen of the cyano group can act as hydrogen bond acceptors. This allows for interactions with protic solvents like ethanol or methanol.[4]

The balance between these forces will dictate the overall solubility. It is expected that this compound will exhibit good solubility in solvents of intermediate polarity that can accommodate both its polar and nonpolar regions.

Experimental Determination of Solubility

A precise and reproducible experimental protocol is essential for obtaining meaningful solubility data. The following section outlines a robust methodology based on the shake-flask method, which is a gold standard for determining equilibrium solubility.[5]

Materials and Equipment

-

This compound (solute)

-

A range of organic solvents of varying polarities (e.g., hexane, toluene, dichloromethane, acetone, ethyl acetate, ethanol, methanol)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

-

Equilibration:

-

Agitate the vials for a sufficient period to ensure thermodynamic equilibrium is reached.[1] For complex molecules, this can take 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

-

-

Phase Separation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed in the thermostatic bath for several hours to let the excess solid settle.[6]

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any remaining solid particles.[6] This step is critical to prevent overestimation of the solubility.

-

-

Analysis:

-

Dilute the filtered saturated solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the concentration of the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer.

-

-

Calculation:

-

Calculate the original concentration of the saturated solution by taking the dilution factor into account. The solubility is typically expressed in mg/mL or mol/L.

-

This entire process should be repeated for each solvent of interest.

Visualization of the Experimental Workflow

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Predicting Solubility Trends

Based on the molecular structure, a qualitative prediction of solubility in common organic solvents can be made.

| Solvent | Polarity | Expected Solubility | Rationale |

| Hexane | Nonpolar | Low to Moderate | The heptyl chain will interact well, but the polar cyano-fluoro-phenyl head is very dissimilar. |

| Toluene | Nonpolar (aromatic) | Moderate to High | The aromatic nature of toluene will interact favorably with the phenyl rings of the solute, in addition to the dispersion forces with the alkyl chain. |

| Dichloromethane | Polar aprotic | High | Its intermediate polarity can effectively solvate both the polar and nonpolar parts of the molecule. |

| Ethyl Acetate | Polar aprotic | High | The ester group in ethyl acetate can interact with the polar head, and its alkyl component can interact with the heptyl tail. |

| Acetone | Polar aprotic | High | A strong polar solvent that can interact well with the cyano and fluoro groups. |

| Ethanol | Polar protic | Moderate | Can act as a hydrogen bond acceptor with the solute and has a nonpolar ethyl group, but the strong hydrogen bonding network of ethanol itself might hinder dissolution. |

| Methanol | Polar protic | Low to Moderate | More polar than ethanol, making the interaction with the nonpolar heptyl chain less favorable. |

The Influence of Temperature on Solubility

For most solid solutes, solubility increases with temperature.[1] This relationship is governed by the enthalpy of dissolution. An endothermic dissolution process (which is typical for many organic solids) will see increased solubility at higher temperatures. It is crucial to determine the solubility at various temperatures to construct a solubility curve, which is invaluable for processes like recrystallization. The experimental protocol described above can be repeated at different temperatures to generate this data.

Conclusion

While specific, publicly available solubility data for this compound is scarce, a combination of theoretical understanding and robust experimental methodology provides a clear path to characterizing this critical property. The amphiphilic nature of the molecule, with its polar cyano-fluoro-phenyl head and nonpolar heptyl tail, suggests that it will be most soluble in solvents of intermediate polarity like dichloromethane and ethyl acetate. The detailed shake-flask protocol provided in this guide offers a reliable method for researchers to generate their own high-quality solubility data, which is essential for the effective application of this liquid crystalline material.

References

-

Kolker, A. M., & de Pablo, J. J. (1996). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research, 35(1), 228-233. Available at: [Link]

-

Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds?. YouTube. Available at: [Link]

-

Garrido, J., et al. (2025). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv. Available at: [Link]

-

Chemcasts. (n.d.). benzoic acid, 4-heptyl-, 4-cyano-3-fluorophenyl ester CAS: 86776-54-7. Available at: [Link]

-

Box, K. J., & Comer, J. E. A. (2024). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]

-

Kolker, A. M., & de Pablo, J. J. (1996). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 4-Cyano-3-fluorophenyl 4-Propylbenzoate. Available at: [Link]

-

Acree, W. E. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(4), 1393-1395. Available at: [Link]

-

Chemistry LibreTexts. (2021). 2.2: Solubility Lab. Available at: [Link]

-

Taylor, L. S., & Zhang, G. G. Z. (2019). Direct Measurement of Amorphous Solubility. Analytical Chemistry, 91(11), 7063-7070. Available at: [Link]

-

HUBER. (n.d.). Solubility determination and crystallization. Available at: [Link]

-

ResearchGate. (n.d.). Solubility Parameters of Liquid Crystals. Available at: [Link]

-

PubChem. (n.d.). 4'-Cyano-3'-fluorobiphenyl-4-carboxylic acid. Available at: [Link]

- Google Patents. (n.d.). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.

-

ResearchGate. (n.d.). Synthesis and Properties of 3-Cyano-4-nitrofuroxan. Available at: [Link]

-

MDPI. (n.d.). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. Available at: [Link]

Sources

Thermal Stability and Decomposition Profile of 4-Cyano-3-fluorophenyl 4-heptylbenzoate: A Methodical Approach

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for evaluating the thermal stability and decomposition kinetics of 4-Cyano-3-fluorophenyl 4-heptylbenzoate, a representative fluorinated liquid crystal. Recognizing the critical role of thermal properties in the performance and lifespan of advanced materials, this document moves beyond mere data presentation. It offers a deep dive into the causality behind experimental design, the interpretation of analytical data, and the elucidation of decomposition mechanisms. We will explore the application of core thermo-analytical techniques, namely Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), detailing not just the protocols but the scientific rationale that underpins them. This guide is intended for researchers, materials scientists, and quality control professionals who require a robust and scientifically-grounded methodology for characterizing the thermal behavior of complex organic molecules.

Introduction: The Significance of Thermal Stability in Fluorinated Liquid Crystals

This compound belongs to a class of calamitic (rod-shaped) liquid crystals that are pivotal in electro-optical applications, most notably in liquid crystal displays (LCDs). The incorporation of a lateral fluorine atom and a terminal cyano group into the molecular structure is a deliberate design choice. The cyano group induces a strong dipole moment, leading to a high positive dielectric anisotropy, which is essential for the low-voltage switching of display pixels. The lateral fluorine atom modifies several key properties, including viscosity, melting point, and mesophase stability, often broadening the desired nematic phase range.[1]

However, these same functional groups, along with the central ester linkage, are potential sites of thermal degradation. The operational temperature range and manufacturing conditions (e.g., soldering, curing) can approach the decomposition threshold of these materials. Therefore, a thorough understanding of the thermal stability is not an academic exercise; it is a prerequisite for ensuring device reliability, longevity, and safety. This guide establishes a validated workflow for this characterization.

Physicochemical Profile and Expected Thermal Behavior

Before embarking on experimental analysis, it is crucial to understand the molecule's inherent properties. While specific experimental data for the 4-heptylbenzoate derivative is not widely published, we can infer its properties from its structure and from closely related analogues like 4-cyano-3-fluorophenyl 4-butylbenzoate.[2][3]

Table 1: Key Physicochemical Properties of this compound and its Analogues

| Property | Value / Expected Behavior | Rationale & Significance |

| Molecular Formula | C₂₁H₂₂FNO₂ | Defines the molar mass for TGA calculations. |

| Molecular Weight | 355.41 g/mol | Foundational for quantitative analysis. |

| Core Structure | Phenyl Benzoate | The central ester linkage is often the primary site of initial thermal cleavage.[4] |

| Key Functional Groups | Nitrile (-C≡N), Fluoro (-F), Ester (-COO-), Heptyl Chain (-C₇H₁₅) | These groups dictate the molecule's polarity, intermolecular forces, and potential decomposition pathways. The nitrile and fluoro groups are strongly electron-withdrawing, influencing the stability of the aromatic rings. |

| Expected Mesophases | Nematic Phase | This is the most common liquid crystal phase for this class of compounds, crucial for display applications.[2][5] |

| Expected Phase Transitions | Crystal → Nematic (Melting), Nematic → Isotropic (Clearing) | DSC is the ideal technique to precisely measure the temperatures and enthalpies of these transitions.[6][7] |

The presence of the ester, cyano, and fluoro-substituted phenyl groups suggests a multi-stage decomposition process. The initial cleavage is likely to occur at the ester bond, the weakest covalent bond in the central core. Subsequent fragmentation of the resulting phenyl and benzoate radicals would occur at higher temperatures.

Core Analytical Principles: TGA and DSC

To fully characterize the thermal profile, a combination of TGA and DSC is essential. These techniques provide complementary information.

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8] It directly answers the question: "At what temperature does the material begin to decompose and lose mass?"

-

Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample relative to a reference as a function of temperature.[9] It answers the question: "At what temperatures do physical transitions (like melting or clearing) or chemical reactions (like decomposition) occur, and are they endothermic or exothermic?"

The logical workflow for analysis involves using both techniques to build a complete picture of both physical and chemical changes upon heating.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to ensure accuracy and reproducibility. The inclusion of calibration and baseline correction steps is critical for generating trustworthy data.

Protocol for Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition (Td) and quantify mass loss during thermal degradation.

Methodology Rationale: An inert nitrogen atmosphere is chosen to prevent oxidative decomposition, which is a different and often more complex pathway. Using multiple heating rates is essential for performing model-free kinetic analysis to calculate the activation energy of decomposition.[10][11]

Step-by-Step Protocol:

-

Instrument Calibration: Perform temperature and mass calibration of the TGA instrument according to the manufacturer's specifications.

-

Atmosphere Control: Purge the TGA furnace with high-purity nitrogen gas (99.999%) at a flow rate of 50 mL/min for at least 30 minutes prior to the experiment to ensure an inert environment.

-

Sample Preparation: Accurately weigh 5 ± 0.5 mg of this compound into a clean, tared alumina crucible. Ensure the sample is evenly distributed at the bottom of the crucible.

-

Blank Run (Baseline Correction): Run a complete thermal program with an empty crucible under the exact same conditions as the sample run. This baseline will be subtracted from the sample data to correct for instrument drift and buoyancy effects.[10]

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

Maintain the nitrogen flow rate at 50 mL/min throughout the experiment.

-

-

Kinetic Study (Optional but Recommended): Repeat steps 3-5 using different heating rates (e.g., 5, 15, and 20 °C/min). This data is required for kinetic modeling.[11]

-

Data Analysis:

-

Subtract the baseline from the sample data.

-

Plot the normalized mass (%) versus temperature (°C).

-

Determine the onset temperature of decomposition (Td), typically defined as the temperature at which 5% mass loss occurs.

-

Calculate the derivative of the mass loss curve (DTG curve) to identify the temperatures of maximum decomposition rates.

-

Protocol for Differential Scanning Calorimetry (DSC)

Objective: To identify and characterize phase transitions such as melting and nematic-isotropic clearing.

Methodology Rationale: Using hermetically sealed aluminum pans prevents mass loss due to sublimation or early-stage decomposition, ensuring that the measured heat flow corresponds only to physical or chemical transitions. Performing at least two heating/cooling cycles is crucial to erase the sample's prior thermal history and observe its intrinsic behavior.[6]

Step-by-Step Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Accurately weigh 2-3 mg of the sample into an aluminum DSC pan and hermetically seal it. Prepare an identical empty pan to be used as a reference.

-

Thermal Program:

-

Place the sample and reference pans into the DSC cell.

-

First Heating Scan: Ramp the temperature from 25 °C to a temperature below the expected decomposition (e.g., 150 °C) at a rate of 10 °C/min. This scan reveals the initial state of the material.

-

First Cooling Scan: Cool the sample from 150 °C back to 25 °C at a rate of 10 °C/min. This shows the crystallization and liquid crystal phase formation from the isotropic liquid.

-

Second Heating Scan: Ramp the temperature again from 25 °C to 150 °C at 10 °C/min. This scan is considered the most representative of the material's intrinsic thermal properties, as the thermal history has been erased.[6]

-

-

Data Analysis:

-

Plot heat flow (mW) versus temperature (°C).

-

Identify endothermic peaks on the heating scans, corresponding to melting (Crystal → Nematic) and clearing (Nematic → Isotropic).

-

Identify exothermic peaks on the cooling scan, corresponding to isotropic-to-nematic transitions and crystallization.

-

Integrate the peak areas to determine the enthalpy of transition (ΔH) for each event.

-

Interpreting the Data: From Curves to Conclusions

TGA Data: Stability and Kinetics

A typical TGA thermogram for a compound like this would show a single, sharp mass loss step, indicating that the decomposition occurs in a relatively narrow temperature range.

Table 2: Representative TGA Data Interpretation

| Parameter | Hypothetical Value | Interpretation |

| Td (5% Mass Loss) | ~250 - 300 °C | The upper limit for the material's long-term thermal stability. |

| Tmax (Peak of DTG) | ~320 - 360 °C | The temperature at which the decomposition reaction proceeds at its maximum rate. |

| Residual Mass @ 600°C | < 1% | Indicates complete decomposition into volatile products, characteristic of a pure organic compound. |

| Activation Energy (Ea) | 140 - 200 kJ/mol | Calculated from multi-heating-rate experiments using models like Kissinger-Akahira-Sunose (KAS) or Flynn-Wall-Ozawa (FWO).[11] A higher Ea signifies that the decomposition rate is more sensitive to temperature changes.[8] |

DSC Data: Phase Behavior

The second heating scan from the DSC is the most crucial for phase analysis. For a liquid crystal, we expect to see distinct endothermic peaks.

Table 3: Representative DSC Data Interpretation (Second Heating Scan)

| Transition | Onset Temperature | Peak Temperature | Enthalpy (ΔH) | Significance |

| Melting (Cr → N) | ~50 - 70 °C | ~55 - 75 °C | Large (e.g., 20-30 kJ/mol) | Transition from a highly ordered solid crystal to the less ordered nematic liquid crystal phase.[2] |

| Clearing (N → I) | ~60 - 80 °C | ~65 - 85 °C | Small (e.g., 0.5-2 kJ/mol) | Transition from the ordered nematic phase to the disordered isotropic liquid phase. The temperature range between melting and clearing defines the operational nematic range of the liquid crystal.[7] |

Proposed Thermal Decomposition Pathway

Based on fundamental organic chemistry principles, the thermal decomposition of this compound under inert conditions is likely initiated by the homolytic cleavage of the ester linkage, which is the most thermally labile bond in the core structure.

-

Initiation: The process begins with the cleavage of one of the two C-O bonds in the ester group, forming a heptylbenzoyl radical and a 4-cyano-3-fluorophenoxy radical.

-

Propagation/Fragmentation: These highly reactive radicals undergo further reactions. The heptylbenzoyl radical can lose carbon dioxide to form a heptylphenyl radical, which can then abstract a hydrogen atom to form stable heptylbenzene. The phenoxy radical can rearrange and fragment into smaller, stable molecules like fluorobenzonitrile. The heptyl chain itself can also undergo cracking at higher temperatures to form smaller hydrocarbons.

Conclusion and Outlook

This guide has detailed a systematic and scientifically rigorous approach to characterizing the thermal stability and decomposition of this compound. By employing a synergistic combination of TGA and DSC, researchers can obtain a comprehensive understanding of the material's operational limits, phase behavior, and degradation kinetics. The provided protocols emphasize self-validation and causality, ensuring the generation of high-fidelity data.

The stability of this molecule is fundamentally dictated by its ester linkage, with the onset of decomposition defining its ultimate processing and operational ceiling. Future research should focus on coupling these thermo-analytical techniques with evolved gas analysis (EGA), such as TGA-MS or TGA-FTIR, to definitively identify the volatile decomposition products and validate the proposed degradation pathway. Such data is invaluable for creating more robust and thermally stable liquid crystal materials for next-generation applications.

References

- International Organization for Standardization. (n.d.). Thermal Analysis of Liquid Crystal Mixtures. IOSR Journal of Engineering.

- MC² – Material and Chemical Characterisation Facility. (n.d.).

- Various Authors. (n.d.).

- Font, R. (2014).

- Narnaware, S. L., & Panwar, N. L. (2022). Kinetics of the Thermal Decomposition of Biomass.

- Al-Kayiem, H. H., et al. (2021). Thermal Decomposition Kinetic Study of Non-Recyclable Paper and Plastic Waste by Thermogravimetric Analysis. Cardiff University.

- Otaru, A. J., & Zaid, A. A. (2023). Backpropagation DNN and Thermokinetic Analysis of the Thermal Devolatilization of Dried Pulverized Musa sapientum (Banana) Peel. MDPI.

- ResearchGate. (n.d.). Typical DSC traces of the liquid crystalline compounds.

- Saito, K., et al. (n.d.). Polymorphism and thermodynamic functions of liquid crystalline material 4-cyano-3-fluorophenyl 4-butylbenzoate.

- Hird, M. (2007).

- Netzsch Analyzing & Testing. (n.d.). Liquid Crystal Transitions.

- Massalska-Arodź, M., et al. (n.d.).

- PubChem. (n.d.).

Sources

- 1. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 4. Phenyl benzoate | C13H10O2 | CID 7169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. iosrjen.org [iosrjen.org]

- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 8. researchgate.net [researchgate.net]

- 9. bhu.ac.in [bhu.ac.in]

- 10. bath.ac.uk [bath.ac.uk]

- 11. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

Spectroscopic Fingerprinting of a Liquid Crystal Mesogen: A Technical Guide to the Characterization of 4-Cyano-3-fluorophenyl 4-heptylbenzoate

This technical guide provides a comprehensive overview of the essential spectroscopic techniques for the structural elucidation and characterization of the liquid crystal compound, 4-Cyano-3-fluorophenyl 4-heptylbenzoate. The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and extensive field experience with similar mesogenic compounds. This document is intended for researchers and professionals in materials science and drug development, offering both practical protocols and the theoretical underpinnings for robust spectroscopic analysis.

Introduction

This compound is a calamitic (rod-shaped) molecule designed for applications in liquid crystal displays. Its performance is intrinsically linked to its molecular structure, purity, and intermolecular interactions. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable tools for verifying its chemical identity and probing its electronic and vibrational properties. This guide delves into the practical application and theoretical interpretation of these techniques for the comprehensive characterization of this target molecule. The molecular structure is shown in Figure 1.

Figure 1. Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR are crucial for mapping the carbon-hydrogen framework of this compound.

Expertise & Experience: Causality Behind Experimental Choices

The choice of solvent is critical in NMR. For liquid crystal molecules, which can exhibit anisotropic behavior even in solution at high concentrations, a deuterated solvent that ensures isotropic tumbling is essential for obtaining sharp, well-resolved spectra.[1][2][3] Deuterated chloroform (CDCl₃) is an excellent choice due to its good solubilizing power for organic esters and its relatively simple solvent signal. Tetramethylsilane (TMS) is used as an internal standard to provide a reference point (0 ppm) for chemical shifts.

Experimental Workflow: NMR Analysis

Caption: Workflow for NMR spectroscopic analysis.

Trustworthiness: Self-Validating Protocols

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Processing: Process the Free Induction Decay (FID) with an exponential window function, followed by Fourier transformation, phase correction, and baseline correction.

-

Analysis: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals and determine their chemical shifts and coupling constants.

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Acquisition: Acquire the ¹³C NMR spectrum on the same spectrometer, typically at a frequency of 100 MHz for a 400 MHz instrument. Use a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a larger number of scans (1024-4096) are generally required due to the low natural abundance of ¹³C and its longer relaxation times.

-

Processing: Process the data similarly to the ¹H NMR spectrum.

-

Analysis: Calibrate the spectrum using the CDCl₃ solvent peak (triplet centered at 77.16 ppm). Assign the chemical shifts of all carbon atoms.

Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.15 | d | 2H | Aromatic (ortho to C=O) |